molecular formula C10H13NO2 B029472 2-(Dimethylamino)-2-phenylacetic acid CAS No. 14758-99-7

2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472
CAS No.: 14758-99-7
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Reagent for Selenium

    4-Dimethylamino-1,2-phenylenediamine has been identified as a highly selective, sensitive, and reproducible reagent for selenium. This compound could be useful in photometric and qualitative analysis of selenium (Demeyere & Hoste, 1962).

  • Pharmaceutical Applications

    The R-enantiomer of dimethylaminoethyl-2-cyclohexyl-2-hydroxy-2-phenylacetate has been found to be significantly more active than its S-enantiomer, both in vivo and in vitro. This finding is particularly relevant in the field of anti-acetylcholine drugs (Brimblecombe, Inch, & Thompson, 1971).

  • Biomedical Applications

    Poly(2-(dimethylamino)ethyl methacrylate) is noted for its stability against hydrolytic degradation, which has potential implications for biomedical applications (Wetering et al., 1998).

  • Biosensor Development

    A novel whole-cell biosensor has been developed that effectively quantifies both 2-phenylacetic acid and 2-phenylethylamine. This biosensor provides valuable insights into their biosynthesis pathways (Guo, Lu, & Yeh, 2018).

  • Antimicrobial Activity

    Poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA) has been shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its mode of action is similar to other cationic biocides, suggesting its potential in antimicrobial applications (Rawlinson et al., 2010).

  • Chemical Synthesis

    The [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate leads to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates. This process is significant for the synthesis of new compounds (Alajarín et al., 2006).

  • Neurochemistry

    Phenylacetic acid, a major metabolite of phenylethylamine, has been identified in various brain regions, and its concentration correlates with that of phenylethylamine. This is significant in the study of brain chemistry and neurotransmitter dynamics (Durden & Boulton, 1982).

Future Directions

While specific future directions for “2-(Dimethylamino)-2-phenylacetic acid” were not found, there are studies discussing the future directions of related compounds. For instance, atom transfer radical polymerizations, which can involve “2-(Dimethylamino)ethyl methacrylate”, are recognized as emerging technologies with the potential to make our planet more sustainable .

Mechanism of Action

Target of Action

Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase

Mode of Action

The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of this compound .

Properties

IUPAC Name

2-(dimethylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311293
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14758-99-7
Record name 14758-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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